N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 420.53 g/mol. The compound is characterized by its high purity, typically around 95%, making it suitable for various experimental applications. It falls under the category of thioacetamides and imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves several intricate steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular structure of N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C23H24N4O2S/c1-4-7-19-22(29)27-21(25-19)17-8-5-6-9-18(17)26-23(27)30-13-20(28)24-16-11-10-14(2)15(3)12-16/h5-6,8-12,19H,4,7,13H2,1-3H3,(H,24,28)
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C
These notations provide a clear representation of the compound's structure and functional groups.
The compound can undergo various chemical reactions due to its functional groups:
Each reaction requires careful consideration of reagents and conditions to achieve desired products while minimizing side reactions .
The mechanism of action for N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is not fully elucidated but can be hypothesized based on its structural features:
Further studies are needed to clarify its exact biological mechanisms and potential therapeutic applications .
The physical and chemical properties of N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 420.53 g/mol |
| Purity | ~95% |
| Appearance | Typically solid |
| Solubility | Soluble in organic solvents |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific solvents for dissolution .
N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has several potential applications in scientific research:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: